molecular formula C26H45N3O18 B1181705 Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr CAS No. 186600-27-1

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr

Numéro de catalogue B1181705
Numéro CAS: 186600-27-1
Poids moléculaire: 687.6 g/mol
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr” is a complex carbohydrate structure. It involves the transfer of galactose from UDP-alpha-D-galactose to substrates with a terminal beta-N-acetylglucosamine (beta-GlcNAc) residue . This structure is involved in the biosynthesis of the carbohydrate moieties of glycolipids and glycoproteins .


Synthesis Analysis

The synthesis of “this compound” involves a glycosyltransferase, core2 β1-6GlcNAc transferase (designated C2GnT) that catalyzes the transfer of GlcNAc to Galβ1-3GalNAc in O-glycans, resulting in the conversion of Galβ1-3GalNAc, core1 to Galβ1-3 (GlcNAcβ1-6)GalNAc, core2 .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves multiple sugar residues. The structure is formed by the transfer of GlcNAc to Galβ1-3GalNAc in O-glycans .


Chemical Reactions Analysis

The chemical reaction involved in the formation of “this compound” is catalyzed by a glycosyltransferase, core2 β1-6GlcNAc transferase (designated C2GnT). This enzyme transfers GlcNAc to Galβ1-3GalNAc in O-glycans .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are complex due to its structure involving multiple sugar residues .

Applications De Recherche Scientifique

Blood Group Determination

The structure plays a critical role in the ABO blood group system, where specific enzymes transfer N-acetylgalactosamine or galactose to the H antigen's subterminal beta-galactosyl residue to form A or B antigens, respectively. This process is pivotal in blood type specificity and compatibility (Takizawa, 1998).

Immunogenicity and Immuno-Modulatory Properties

Glycosphingolipids, including structures with Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc, exhibit immunogenicity and immuno-modulatory properties, influencing antibody production and lymphocyte responses. This has implications for cancer research, where glycosphingolipids' roles in tumor cell immunogenicity are of interest (Marcus, 1984).

O-Linked Protein Glycosylation

The O-linked glycosylation pathway, which includes the addition of N-acetylglucosamine (GlcNAc) to proteins, is implicated in various diseases, including cancer and Alzheimer's. This modification is dynamic, influencing protein function, stability, and localization, especially in pancreatic beta-cells, highlighting its importance in diabetes research (Konrad & Kudlow, 2002).

Cancer Progression

Glycoprotein glycosylation, involving beta1,6GlcNAc-branching of N-glycans, contributes directly to cancer progression. This process affects cell motility, a phenotype crucial for malignant cells, indicating the potential of glycosylation patterns as markers for tumor aggressiveness and metastasis potential (Dennis, Granovsky, & Warren, 1999).

Neurological Function and Regeneration

Gangliosides, sialylated glycosphingolipids containing specific glycan sequences, are identified as functional ligands for myelin stability and nerve regeneration. These findings underscore the significance of glycosylation in neuronal function and the potential for therapeutic interventions in neurodegenerative diseases (Vyas & Schnaar, 2001).

Enzyme Regulation

The enzymatic regulation of O-GlcNAc modifications, including the roles of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), illustrates the complexity of cellular signaling pathways. Understanding these mechanisms may aid in developing treatments for diseases related to dysregulated O-GlcNAcylation (Vocadlo, 2012).

Mécanisme D'action

Target of Action

The compound Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr, also known as (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid, is a glycopeptide that plays a significant role in cellular recognition, signal transduction, and regulation .

Mode of Action

The compound interacts with its targets in the cell, participating in cellular recognition and signal transduction processes .

Biochemical Pathways

The compound is involved in complex biochemical pathways related to cellular recognition and signal transduction . It can be synthesized through chemical synthesis or enzymatic catalysis .

Pharmacokinetics

It is known that the compound is soluble in appropriate solvents such as water or physiological saline .

Result of Action

The compound’s action results in significant biological effects within the cell, participating in cellular recognition, signal transduction, and regulation . It can be used for biomedical research to understand cellular recognition and signal transduction mechanisms and explore the etiology and treatment methods of related diseases .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, it should be stored at temperatures below 0°C to maintain its stability . When handling the compound, appropriate laboratory procedures should be followed, and protective measures such as wearing laboratory-grade personal protective equipment should be taken .

Orientations Futures

The appearance of a branch Galβ1-3 (GlcNAcβ1-6)GalNAc in O-glycans has been demonstrated in many important biological processes such as T cell activation, T cell development, leukemia, immunodeficiencies, and cancer metastasis . Therefore, future research directions may include further investigation into these biological processes and the role of “Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr” in these processes .

Analyse Biochimique

Biochemical Properties

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr is involved in several biochemical reactions. It is formed by the action of glycosyltransferases, specifically core2 beta1-6GlcNAc transferase (C2GnT), which catalyzes the transfer of N-acetylglucosamine (GlcNAc) to Gal beta(1-3)GalNAc in O-glycans. This conversion results in the formation of the core2 structure, Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc. The compound interacts with various enzymes and proteins, including galectins, which are a type of lectin that binds to beta-galactoside sugars. These interactions are crucial for cell-cell communication and immune response .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this glycan structure on cell surface proteins can affect the binding of ligands and receptors, thereby altering signal transduction pathways. Additionally, it has been shown to play a role in cancer metastasis by promoting cell adhesion and migration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to galectins, which are involved in various cellular processes such as apoptosis, cell proliferation, and immune response. The binding of this compound to galectins can inhibit or activate these proteins, leading to changes in gene expression and cellular function. Additionally, this glycan structure can influence enzyme activity by acting as a substrate or inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this glycan structure is relatively stable under physiological conditions, but it can be degraded by specific glycosidases. Long-term exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for disease progression and treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cell signaling and immune response, while at high doses, it may have toxic or adverse effects. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response. High doses of this compound can lead to cell death and tissue damage, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized by the action of glycosyltransferases and can be degraded by glycosidases. This compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The presence of this compound can affect the overall metabolic state of the cell, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by glycan transporters and can bind to lectins and other proteins in the extracellular matrix. The localization and accumulation of this compound can influence its biological activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the Golgi apparatus, endoplasmic reticulum, and cell membrane. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The activity and function of this compound can be affected by its localization, as it interacts with different biomolecules in specific cellular compartments .

Propriétés

IUPAC Name

(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45N3O18/c1-7(13(27)23(40)41)43-25-15(29-9(3)33)22(47-26-21(39)20(38)17(35)11(5-31)45-26)18(36)12(46-25)6-42-24-14(28-8(2)32)19(37)16(34)10(4-30)44-24/h7,10-22,24-26,30-31,34-39H,4-6,27H2,1-3H3,(H,28,32)(H,29,33)(H,40,41)/t7-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19-,20+,21+,22-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNQEZMFMBODFK-AFBIBDJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)O)O[C@H]3[C@H]([C@H]([C@H]([C@@H](O3)CO)O)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45N3O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693689
Record name (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

687.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186600-27-1
Record name (2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-6-[[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-hydroxy-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.